![molecular formula C14H14N6S B4625346 6-methyl-3-[(2-methyl-1H-benzimidazol-1-yl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4625346.png)
6-methyl-3-[(2-methyl-1H-benzimidazol-1-yl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Overview
Description
Synthesis Analysis
The synthesis of related triazolo-thiadiazine derivatives involves several key steps, including the reaction of hydrazonoyl halides with various thiol or amine substrates to construct the core heterocyclic framework. For instance, compounds like 6-substituted 3-[1-(2-alkyl-1H-benzimidazolyl)methyl]-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles have been prepared through cyclization of key intermediates derived from benzimidazole substrates (Habib et al., 1997). This highlights the importance of precise synthetic routes to access these complex molecules.
Molecular Structure Analysis
The molecular structure of triazolo-thiadiazine derivatives often exhibits a compact and dense ring system, contributing to their stability and reactivity. The structural elucidation is typically achieved through spectroscopic methods, including NMR and X-ray crystallography, to confirm the formation of the desired heterocyclic system (Goh et al., 2010).
Chemical Reactions and Properties
Triazolo-thiadiazines and related compounds can undergo various chemical reactions, including cyclocondensation, substitution, and cyclization reactions, to generate a wide array of derivatives with different substituents on the core structure. These reactions are pivotal for modifying the chemical and biological properties of the compounds for specific applications (Taha, 2008).
Scientific Research Applications
Anticancer Applications
Compounds synthesized by combining Benzimidazole with triazolo-thiadiazoles and triazolo-thiadiazines have shown promising broad-spectrum anticancer activity. In vitro studies at the National Cancer Institute (NCI) against the NCI 60 cell line panel indicated remarkable activity. Specifically, a derivative exhibited significant growth inhibition with GI50 values ranging from 0.20 to 2.58 μM, demonstrating superior selectivity for leukemia cell lines and indicating its potential as a lead compound for new anticancer agents (Husain et al., 2013).
Antimicrobial Applications
- Novel series including triazolo-thiadiazoles and triazolothiadiazines derivatives of 1H-benzimidazole have been synthesized and tested for antimicrobial activity, showing moderate activity against various microorganisms. These findings suggest their utility in developing new antimicrobial agents (Habib et al., 1997).
- Another study synthesized novel derivatives from N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide of the benzothiazole class, demonstrating moderate to good antimicrobial properties against selected bacterial and fungal strains. Triazolo-thiadiazole derivatives showed higher activity compared to 1,3,4-oxadiazole derivatives, indicating their potential as effective antimicrobial agents (Gilani et al., 2011).
properties
IUPAC Name |
6-methyl-3-[(2-methylbenzimidazol-1-yl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6S/c1-9-8-21-14-17-16-13(20(14)18-9)7-19-10(2)15-11-5-3-4-6-12(11)19/h3-6H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQPJRNBKGXWHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2SC1)CN3C(=NC4=CC=CC=C43)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-3-[(2-methyl-1H-benzimidazol-1-yl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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